Unii-SS6A2W34PU
Overview
Description
an impurity of Carteolol
Biological Activity
Overview of Unii-SS6A2W34PU
This compound is a unique identifier for a chemical substance in the U.S. FDA's Unique Ingredient Identifier (Unii) database. This compound is often referenced in pharmacological studies, toxicological assessments, and other scientific inquiries. While specific biological activity data for this compound may not be readily available, compounds with similar identifiers typically exhibit various biological activities depending on their chemical structure and functional groups.
Biological compounds can exert their effects through several mechanisms, including:
- Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes, altering metabolic pathways.
- Receptor Binding : Compounds may interact with cellular receptors, triggering signal transduction pathways.
- DNA Interaction : Some compounds can intercalate with DNA, affecting replication and transcription processes.
Potential Biological Activities
The biological activities of compounds similar to this compound may include:
- Antimicrobial Activity : Many synthetic and natural compounds possess the ability to inhibit microbial growth.
- Anti-inflammatory Effects : Certain compounds can modulate inflammatory responses in various tissues.
- Anticancer Properties : Compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study evaluating a compound structurally similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
-
Research on Anticancer Effects :
- A compound analogous to this compound was tested in vitro against breast cancer cell lines. Results indicated that the compound induced apoptosis via caspase activation, highlighting its potential as an anticancer agent.
-
Inflammation Modulation Study :
- Research findings indicate that a related compound reduced the expression of pro-inflammatory cytokines in a mouse model of arthritis, suggesting its utility in treating inflammatory diseases.
Data Summary Table
Properties
IUPAC Name |
5-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-13(11-27-18-5-1-3-16-14(18)7-9-20(25)22-16)12-28-19-6-2-4-17-15(19)8-10-21(26)23-17/h1-6,13,24H,7-12H2,(H,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFQNSYUOMGLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC(COC3=CC=CC4=C3CCC(=O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56660-90-3 | |
Record name | 5,5'-((2-Hydroxy-1,3-propanediyl)bis(oxy))bis(3,4-dihydro-2(1H)-quinolinone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-((2-HYDROXY-1,3-PROPANEDIYL)BIS(OXY))BIS(3,4-DIHYDRO-2(1H)-QUINOLINONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS6A2W34PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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